Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane
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Overview
Description
Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane is an organosulfur compound characterized by the presence of a sulfone group (SO₂) attached to a methylthiolato group (CH₃S)
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane can be synthesized through several methods, including:
Oxidation of Sulfides: One common method involves the oxidation of methylthiolato sulfide using oxidizing agents such as hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide adduct.
Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds with sulfonyl chlorides in the presence of a base.
Alkylation/Arylation of Sulfinates: This method involves the reaction of sulfinates with alkyl or aryl halides to form sulfones.
Industrial Production Methods
In industrial settings, the production of methylthiolato sulfone often involves large-scale oxidation of sulfides using environmentally benign oxidizing agents. The use of catalysts such as niobium carbide or tantalum carbide can enhance the efficiency and selectivity of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: Reduction of methylthiolato sulfone can yield sulfides or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, urea-hydrogen peroxide adduct, and trifluoroacetophenone are commonly used oxidizing agents.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Bases: Bases such as sodium hydroxide and potassium carbonate are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and higher oxidation state compounds.
Reduction: Sulfides and thiols.
Substitution: Various substituted sulfones and other organic compounds.
Scientific Research Applications
Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its ability to modulate chemical reactivity and stabilize carbanions.
Materials Science: This compound is used in the synthesis of functional materials such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of methylthiolato sulfone involves its ability to act as an electron-withdrawing group, which can stabilize adjacent carbanions and facilitate various chemical transformations. The sulfone group can also participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methylthiomethyl p-tolyl sulfone: This compound is similar in structure but contains a p-tolyl group instead of a methyl group.
Bis(phenylsulfonyl)methane: This compound contains two phenylsulfonyl groups and is used as a synthetic linchpin in various cyclization reactions.
Uniqueness
Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific combination of a methylthiolato group and a sulfone group, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
methyl-oxido-oxo-sulfanylidene-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O2S2/c1-5(2,3)4/h1H3,(H,2,3,4)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBSGPWHCCIQPG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O2S2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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